Cas no 3106-67-0 (4-(aminooxy)butanoic acid hydrochloride)

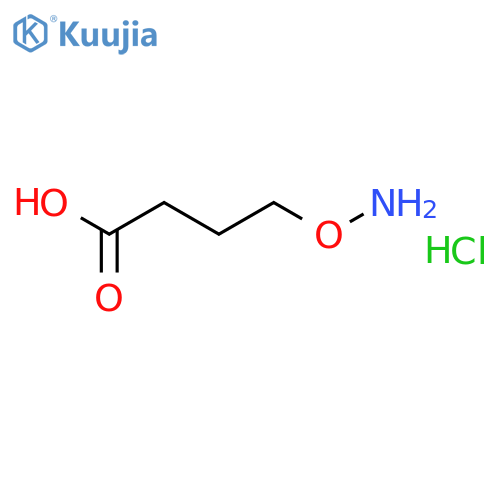

3106-67-0 structure

商品名:4-(aminooxy)butanoic acid hydrochloride

CAS番号:3106-67-0

MF:C4H10ClNO3

メガワット:155.580100536346

MDL:MFCD23144055

CID:1445588

PubChem ID:71361272

4-(aminooxy)butanoic acid hydrochloride 化学的及び物理的性質

名前と識別子

-

- Butanoic acid, 4-(aminooxy)-, hydrochloride

- 4-aminooxybutanoic acid,hydrochloride

- 4-(aminooxy)butyric acid hydrochloride

- EN300-123115

- CS-0225209

- DTXSID10785018

- 4-aminooxybutanoic acid;hydrochloride

- 4-(aminooxy)butanoicacidhydrochloride

- 3106-67-0

- 4-(aminooxy)butanoic acid hydrochloride

- Butanoic acid, 4-(aminooxy)-, hydrochloride (1:1)

- SCHEMBL10892051

- AKOS026727617

- 4-(Aminooxy)butanoic acid--hydrogen chloride (1/1)

-

- MDL: MFCD23144055

- インチ: InChI=1S/C4H9NO3.ClH/c5-8-3-1-2-4(6)7;/h1-3,5H2,(H,6,7);1H

- InChIKey: YHRQKRFZKOHLBA-UHFFFAOYSA-N

- ほほえんだ: C(CC(=O)O)CON.Cl

計算された属性

- せいみつぶんしりょう: 155.035

- どういたいしつりょう: 155.0349209g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 9

- 回転可能化学結合数: 4

- 複雑さ: 73.7

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.6Ų

じっけんとくせい

- PSA: 72.55

4-(aminooxy)butanoic acid hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-123115-0.5g |

4-(aminooxy)butanoic acid hydrochloride |

3106-67-0 | 95% | 0.5g |

$546.0 | 2023-02-15 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1295879-100mg |

4-(Aminooxy)butanoic acid hydrochloride |

3106-67-0 | 95% | 100mg |

¥5634.00 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1295879-2.5g |

4-(Aminooxy)butanoic acid hydrochloride |

3106-67-0 | 95% | 2.5g |

¥29592.00 | 2024-08-02 | |

| Enamine | EN300-123115-1.0g |

4-(aminooxy)butanoic acid hydrochloride |

3106-67-0 | 95% | 1g |

$0.0 | 2023-06-08 | |

| TRC | A636470-50mg |

4-(aminooxy)butanoic acid hydrochloride |

3106-67-0 | 50mg |

$ 185.00 | 2022-06-07 | ||

| Enamine | EN300-123115-0.1g |

4-(aminooxy)butanoic acid hydrochloride |

3106-67-0 | 95% | 0.1g |

$241.0 | 2023-02-15 | |

| Enamine | EN300-123115-0.25g |

4-(aminooxy)butanoic acid hydrochloride |

3106-67-0 | 95% | 0.25g |

$347.0 | 2023-02-15 | |

| Enamine | EN300-123115-100mg |

4-(aminooxy)butanoic acid hydrochloride |

3106-67-0 | 95.0% | 100mg |

$241.0 | 2023-10-02 | |

| Enamine | EN300-123115-2500mg |

4-(aminooxy)butanoic acid hydrochloride |

3106-67-0 | 95.0% | 2500mg |

$1370.0 | 2023-10-02 | |

| Enamine | EN300-123115-1000mg |

4-(aminooxy)butanoic acid hydrochloride |

3106-67-0 | 95.0% | 1000mg |

$699.0 | 2023-10-02 |

4-(aminooxy)butanoic acid hydrochloride 関連文献

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

3106-67-0 (4-(aminooxy)butanoic acid hydrochloride) 関連製品

- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)

- 557-08-4(10-Undecenoic acid zinc salt)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 1494935-08-8({1-(1-benzothiophen-3-yl)methylcyclopropyl}methanol)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)

- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)

推奨される供給者

PRIBOLAB PTE.LTD

ゴールドメンバー

中国のサプライヤー

試薬

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量